Mixanpril
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mixanpril involves the diastereoselective reaction of N-[(2S,3R)-2-benzoylthiomethyl-3-phenylbutanoyl]-L-alanine . The reaction conditions typically include the use of organic solvents and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Mixanpril undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Mixanpril has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dual inhibition mechanisms.
Biology: Investigated for its effects on insulin sensitivity and cardiovascular health.
Medicine: Potential therapeutic agent for hypertension and diabetes.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Mixanpril exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in blood pressure and an improvement in insulin sensitivity. The molecular targets include angiotensin II and various vasoactive peptides .
Comparison with Similar Compounds
Similar Compounds
Omapatrilat: Another dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase.
Candoxatril: A selective inhibitor of neutral endopeptidase.
Enalapril: A selective inhibitor of angiotensin-converting enzyme.
Uniqueness
Mixanpril’s uniqueness lies in its dual inhibition mechanism, which provides a synergistic effect in lowering blood pressure and improving insulin sensitivity. This makes it a promising candidate for treating complex conditions like hypertension and diabetes .
Properties
CAS No. |
156039-69-9 |
---|---|
Molecular Formula |
C21H23NO4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)/t14-,15-,18-/m0/s1 |
InChI Key |
GKYIONYOYVKKQI-MPGHIAIKSA-N |
SMILES |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](CSC(=O)C2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
156039-69-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mixanpril; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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